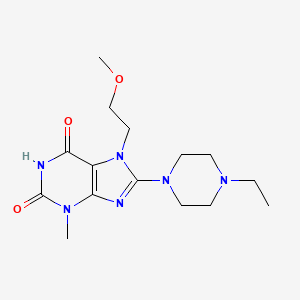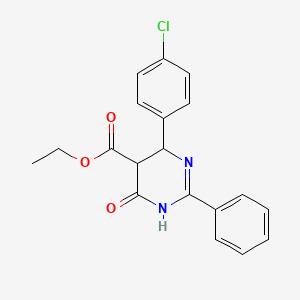![molecular formula C23H24N2O4S B2708377 ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate CAS No. 895644-60-7](/img/structure/B2708377.png)
ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of the quinoline moiety, along with the phenylsulfonyl and piperidine groups, imparts unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry dimethylformamide (DMF). This reaction proceeds under mild conditions and yields the desired product with good efficiency . Another approach involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of ethyl 1-(3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial DNA gyrase, thereby preventing bacterial replication . The compound’s quinoline moiety is crucial for its binding affinity and activity, as it interacts with the active sites of the target enzymes.
Vergleich Mit ähnlichen Verbindungen
ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Ciprofloxacin: An antibiotic that targets bacterial DNA gyrase, similar to the compound .
Quinine: A naturally occurring compound used to treat malaria.
The uniqueness of ethyl 1-(3-(phenylsulfonyl)quinolin-4-yl)piperidine-4-carboxylate lies in its combination of the quinoline, phenylsulfonyl, and piperidine groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-29-23(26)17-12-14-25(15-13-17)22-19-10-6-7-11-20(19)24-16-21(22)30(27,28)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXSZAQFBRFIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(dimethylamino)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2708295.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide](/img/structure/B2708297.png)



![2-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2708304.png)

![Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B2708308.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2708309.png)
![N-(2-(1H-indol-3-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2708310.png)
![N-(2-bromophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2708311.png)
![N-(3,4-dimethylphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2708314.png)
![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2708315.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2708317.png)
